molecular formula C12H18N2 B586877 3-Methyl-1-benzyl-piperazine-d4 CAS No. 1794752-53-6

3-Methyl-1-benzyl-piperazine-d4

Cat. No.: B586877
CAS No.: 1794752-53-6
M. Wt: 194.314
InChI Key: QOFUDSPYJDXBOF-BSFGQKQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-benzyl-piperazine-d4 is a deuterated analogue of 3-Methyl-1-benzyl-piperazine. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-benzyl-piperazine-d4 typically involves the deuteration of 3-Methyl-1-benzyl-piperazine. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-benzyl-piperazine-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

3-Methyl-1-benzyl-piperazine-d4 has several scientific research applications:

    Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterium labeling, which helps in studying molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the metabolic pathways of piperazine derivatives in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study the pharmacokinetics and pharmacodynamics of piperazine-based drugs.

    Industry: Utilized in the synthesis of other deuterated compounds and as a precursor in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Methyl-1-benzyl-piperazine-d4 involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: It may modulate the activity of serotonergic, dopaminergic, and adrenergic pathways, similar to other piperazine derivatives. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced NMR spectral resolution and the ability to trace metabolic pathways more accurately. This makes it a valuable tool in various scientific fields .

Properties

CAS No.

1794752-53-6

Molecular Formula

C12H18N2

Molecular Weight

194.314

IUPAC Name

1-benzyl-2,2,5,5-tetradeuterio-3-methylpiperazine

InChI

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/i7D2,9D2

InChI Key

QOFUDSPYJDXBOF-BSFGQKQYSA-N

SMILES

CC1CN(CCN1)CC2=CC=CC=C2

Synonyms

3-Methyl-1-(phenylmethyl)-piperazine-d4;  1-Benzyl-3-methyl-piperazine-d4;  3-Methyl-1-(phenylmethyl)piperazine-d4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.